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Compound of Interest

Compound Name:
6,6,8,8-Tetramethyl-1-

azaspiro[3.5]nonane

CAS No.: 1565922-84-0

Cat. No.: B2820782

Get Quote

Executive Summary: The "Goldilocks" Scaffold
The 1-azaspiro[3.5]nonane system represents a strategic structural hybrid, fusing a strained

four-membered azetidine ring with a stable six-membered cyclohexane ring at a single

quaternary spiro-carbon.

For drug developers, this scaffold offers a "Goldilocks" solution between the rigid, compact

azaspiro[3.3]heptane and the flexible, larger azaspiro[4.5]decane systems. It provides:

Defined Vector Geometry: The orthogonal arrangement of the two rings creates distinct exit

vectors for substituents, allowing precise probing of binding pockets.

Metabolic Stability: The quaternary spiro-center blocks metabolic hot-spots (e.g.,

-oxidation) common in simple piperidines.

Conformational Locking: Unlike linear alkyl chains, the spiro-fusion restricts the

conformational entropy of attached substituents, potentially reducing the entropic penalty
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upon protein binding.

Structural Fundamentals & Numbering
To analyze the conformation, we must first define the connectivity. The 1-azaspiro[3.5]nonane

places the nitrogen atom in the four-membered ring, directly adjacent to the spiro-carbon.

IUPAC Numbering:

Position 1: Nitrogen atom (in the 4-membered ring).

Position 2-3: Methylene carbons of the azetidine ring.

Position 4: The Spiro Carbon (quaternary junction).

Position 5-9: Methylene carbons of the cyclohexane ring.

The Orthogonal Anchor
The defining feature of this system is the geometry at C4 (the spiro center). As an sp^3^

hybridized center, the bond angles ideally approach 109.5°.[1] However, the constraint of the 4-

membered ring introduces significant distortion.

Ring A (Azetidine) Angle: Typically compressed to ~88-90° at the spiro center.

Ring B (Cyclohexane) Angle: Slightly expanded to ~110-112° to compensate.

Result: The mean planes of the azetidine and cyclohexane rings are virtually orthogonal

(perpendicular) to each other. This orthogonality is the primary driver of the scaffold's 3D

shape.

Conformational Dynamics
The conformational landscape of 1-azaspiro[3.5]nonane is dictated by the independent yet

sterically coupled motions of its two constituent rings.

A. Ring A: Azetidine Puckering (The "Butterfly" Motion)
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Unlike the planar cyclobutane, the azetidine ring is puckered to relieve torsional strain

(eclipsing interactions).

Puckering Angle: The ring folds along the N1-C3 axis. The degree of puckering is typically

25°–35°.

Inversion Barrier: The energy barrier for "flipping" the pucker is low (~1.3 kcal/mol for

unsubstituted azetidine). However, in the spiro[3.5] system, steric clash between substituents

on C2/C3 and the axial hydrogens of the cyclohexane ring can raise this barrier, effectively

creating preferred conformers.

Nitrogen Inversion: The nitrogen lone pair also undergoes inversion. In N-substituted

derivatives (common in drugs), the substituent prefers the equatorial orientation relative to

the puckered ring to minimize 1,3-diaxial-like interactions.

B. Ring B: Cyclohexane Chair Stability
The six-membered ring predominantly adopts a chair conformation.

Spiro-Locking: The spiro-fusion at C4 acts as a "gem-disubstituted" center. In a standard

cyclohexane, a gem-dimethyl group introduces 1,3-diaxial strain. In 1-azaspiro[3.5]nonane,

the "substituents" are the C2 and C3 carbons of the azetidine ring.

Thermodynamic Preference: The chair is significantly more stable (>5 kcal/mol) than the

twist-boat form. The spiro-fusion does not significantly distort the chair geometry of the

cyclohexane, preserving its predictable vector projection.

C. Coupled Interactions (The "Steric Gate")
The most critical conformational analysis involves the interaction between the rings.

Axial vs. Equatorial Attack: When functionalizing the cyclohexane ring (e.g., at C7), the "top"

and "bottom" faces are chemically distinct due to the tilt of the azetidine ring.

Vector Projection: A substituent on the azetidine nitrogen (N1) projects at an angle roughly

135° relative to the average plane of the cyclohexane ring. This is distinct from the 180°

(para) or 60° (meta) vectors seen in phenyl rings.
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Data Summary: Conformational Energy Barriers
Parameter Value (Approx.) Significance

Azetidine Ring Puckering 1.5 - 2.5 kcal/mol

Rapid equilibrium at RT;

effectively "average" shape in

solution NMR.

Nitrogen Inversion 6 - 8 kcal/mol

Fast inversion; N-substituents

sample both pyramidal

geometries.

Cyclohexane Chair Flip 10 - 11 kcal/mol

Slow on NMR timescale at low

temp; stable chair at

physiological temp.

Spiro Bond Angle (C3-C4-C2) ~89°

High ring strain; enhances

reactivity of azetidine ring

opening (if activated).

Experimental Protocol: Synthesis & Validation
To study the conformation, one must first access the scaffold. The most robust route to the 1-

azaspiro[3.5]nonane core is via the Staudinger [2+2] Cycloaddition, which constructs the 4-

membered ring directly onto a cyclohexane precursor.

Protocol: Staudinger Synthesis of 1-
Azaspiro[3.5]nonane Core
Objective: Synthesis of N-benzyl-1-azaspiro[3.5]nonane via a spiro-

-lactam intermediate.

Phase 1: Imine Formation
Reagents: Cyclohexanone (10 mmol), Benzylamine (10 mmol), Toluene (20 mL),

(5 mmol) or molecular sieves.

Procedure:
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Dissolve cyclohexanone and benzylamine in dry toluene.

Cool to 0°C and add

dropwise (scavenges water to drive equilibrium).

Stir at RT for 2-4 hours.

Filter through Celite to remove titanium salts. Concentrate filtrate to yield the crude imine

(N-cyclohexylidenephenylmethanamine).

Checkpoint: ^1^H NMR should show disappearance of ketone signal and appearance of

imine characteristic shifts.

Phase 2: Staudinger [2+2] Cycloaddition
Reagents: Crude Imine (from Phase 1), Chloroacetyl chloride (12 mmol),

(25 mmol), dry

.

Procedure:

Dissolve imine in

and cool to 0°C.

Add

.[2]

Add Chloroacetyl chloride dropwise over 30 mins. (Generates ketene in situ).

Allow to warm to RT and stir overnight (12-16h).

Quench: Wash with 1M HCl, then Sat.

, then Brine.

Purification: Flash chromatography (Hexane/EtOAc).
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Product: 1-benzyl-3-chloro-1-azaspiro[3.5]nonan-2-one (Spiro-

-lactam).

Phase 3: Lactam Reduction (The Core Formation)
Reagents: Spiro-

-lactam,

(3.0 equiv), dry THF.

Procedure:

Suspend

in dry THF at 0°C.

Add solution of spiro-

-lactam in THF dropwise.

Heat to reflux for 4-6 hours. (Reduces both the amide carbonyl and removes the chloro

group if present/desired, though dechlorination often requires specific conditions; for

unsubstituted core, use acetyl chloride in Phase 2).

Workup: Fieser workup (

, 15% NaOH,

). Filter white precipitate.

Isolation: Concentrate filtrate to obtain 1-benzyl-1-azaspiro[3.5]nonane.

Cyclohexanone
+ Benzylamine

Imine
Intermediate

TiCl4, Toluene
-H2O Spiro-beta-lactam

(Staudinger Product)

Chloroacetyl Cl
Et3N, [2+2] 1-Azaspiro[3.5]nonane

(Scaffold)

LiAlH4, THF
Reduction
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Figure 1: Synthetic workflow for accessing the 1-azaspiro[3.5]nonane core via the Staudinger

reaction.[3][4][5]

Medicinal Chemistry Applications
A. "Locking" Bioactive Conformations
In the development of inhibitors for SARS-CoV-2 3CL protease, the 1-azaspiro[3.5]nonane

scaffold was utilized to fill the hydrophobic S4 pocket.

Mechanism: The spiro-cycle acts as a rigid spacer. Unlike a flexible alkyl chain which loses

entropy upon binding, the spiro-scaffold is pre-organized.

Observation: Crystal structures (e.g., PDB 7T45) reveal that the cyclohexane ring fills the

bulk of the pocket, while the azetidine nitrogen serves as the attachment point for the

warhead, directing it precisely toward the catalytic cysteine.

B. Vector Exploration in GPCRs
For G-protein coupled receptors (GPCRs), the vector of the N-substituent is critical.

Comparison:

Piperidine:[5] Substituents are equatorial or axial (180° or 60°).

1-Azaspiro[3.5]nonane: The N-substituent vector is "tilted" relative to the bulk of the

molecule. This allows the group to access sub-pockets that are sterically inaccessible to

standard piperidine analogs.

References
Staudinger Synthesis of Spiro-Lactams

Jiao, L., et al. "Catalytic Asymmetric Staudinger Reactions." J. Am. Chem. Soc.2006, 128,

6060. Link

Spirocyclic Scaffolds in Drug Discovery

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/10701898
https://digital.csic.es/bitstream/10261/412671/1/photosynthe.pdf
https://www.researchgate.net/publication/329724309_An_update_on_the_synthesis_and_reactivity_of_spiro-fused_I-lactams
https://www.researchgate.net/publication/329724309_An_update_on_the_synthesis_and_reactivity_of_spiro-fused_I-lactams
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fja060383k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2820782?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Burkhard, J. A., et al. "Escape from Flatland: Spirocyclic Scaffolds in Drug Discovery."

Angew. Chem. Int. Ed.2010, 49, 9052. Link

SARS-CoV-2 Inhibitor Case Study

Reddy, L. R., et al.[6] "Structure-guided Design of Potent Spirocyclic Inhibitors of Severe

Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease." J. Med. Chem.2022. Link

Conformational Analysis of Azetidines

Anderson, J. E. "Conformation of Azetidine and its Derivatives." J. Org.[7] Chem.1974.

Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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